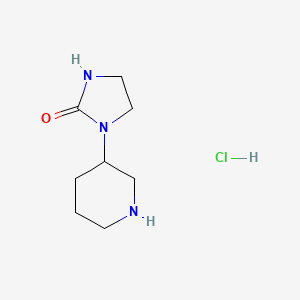
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
Vue d'ensemble
Description
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidazolidinone core, which is linked to a piperidine moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 188.66 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to downstream effects on metabolic pathways.
- Receptor Modulation : It interacts with multiple receptor types, including dopamine and serotonin receptors, suggesting a role in neuropharmacology.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, as summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (UACC-62) | 1.85 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer (MCF-7) | 2.10 | Inhibition of tubulin polymerization |
| Lung Cancer (A549) | 3.50 | Modulation of cell signaling pathways |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.
Neuropharmacological Activity
The compound's interaction with neurotransmitter systems has been explored, particularly in relation to schizophrenia treatment. It has been identified as a multi-target ligand for dopamine and serotonin receptors, which are crucial for mood regulation and psychotic disorders.
Case Studies
- Study on Melanoma Cells : A study conducted on melanoma cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 = 1.85 µM). The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Neuropharmacological Evaluation : In a pharmacological study assessing its effects on dopamine receptors, the compound exhibited affinity comparable to established antipsychotics, suggesting its potential use in treating schizophrenia .
Propriétés
IUPAC Name |
1-piperidin-3-ylimidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)7-2-1-3-9-6-7;/h7,9H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLKBXECDQCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















